molecular formula C8H12NOP B3056727 (4-Aminophenyl)dimethylphosphine oxide CAS No. 737751-54-1

(4-Aminophenyl)dimethylphosphine oxide

Cat. No. B3056727
M. Wt: 169.16 g/mol
InChI Key: OHARHHSJWGEMMN-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H12NOP . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)dimethylphosphine oxide” can be represented by the InChI code 1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(4-Aminophenyl)dimethylphosphine oxide” is a solid substance . It has a molecular weight of 169.16 . It should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : (4-Aminophenyl)dimethylphosphine oxide and its derivatives have been synthesized through various methods. For example, (aminoalkyloxymethyl)dimethylphosphine oxides were synthesized using the Williamson reaction (Vassileva, Varbanov, & Tashev, 1995). Similarly, dimethyl 4‐thiazolidinylphosphine oxides were synthesized via addition of dimethylphosphine oxide to 3‐thiazolines (Gröger et al., 1997).

  • Chemical Characterization : These compounds have been characterized analytically and spectroscopically. For example, a group of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and their thiocarbamoyl derivatives were confirmed by elemental analysis, IR, 1H and 31P NMR spectroscopy (Varbanov et al., 2000).

Applications in Materials Science

  • Polyurethane Foams : Dimethylaminomethylphosphine oxide and its adducts with ethylene and propylene oxides have been used as reactive flame retardants in the production of rigid polyurethane foams. These compounds reduce combustibility without impairing physical and mechanical properties (Varbanov, Agopian, & Borisov, 1987).

  • Ligand Design in Coordination Chemistry : The compound has been used in the synthesis of ligands for coordination chemistry and transition-metal catalysis. For instance, dimenthylphosphine P-oxide has been established as a synthetic platform for bulky and chiral ligands with dimenthylphosphino donor groups (Reinhardt et al., 2021).

  • Polymer Synthesis : It has also been involved in the synthesis of copolyimides containing chalcone and phosphine oxide moieties, indicating its application in advanced polymer science (Wang et al., 2008).

Applications in Dental Materials

  • Dental Adhesives and Resin Composites : Studies have reviewed the role of acylphosphine oxide derivatives, related to (4-Aminophenyl)dimethylphosphine oxide, in the design of light-curing dental adhesives and resin composites. These compounds exhibit good photopolymerization reactivity and mechanical strength (Ikemura & Endo, 2010).

Chemical Reactions and Interactions

  • Reaction with Nitro and Nitroso Compounds : (Bis(trimethylsilyl)amino)dimethylphosphine, a related compound, has been found to reduce nitro and nitroso compounds effectively (Buynak, Jadhav, & Lively, 1984).

  • Photophysical Studies : Investigations into the photophysics of derivatives like (2,4,6-trimethylbenzoyl)diphenylphosphine oxide have been conducted, highlighting their potential in photochemistry (Jockusch et al., 1997).

  • Role in Synthesis of Plant Growth Regulators : Some derivatives have shown herbicidal and plant growth regulating activity, indicating potential agricultural applications (Stanoeva et al., 2000).

Safety And Hazards

“(4-Aminophenyl)dimethylphosphine oxide” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

4-dimethylphosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHARHHSJWGEMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609198
Record name 4-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)dimethylphosphine oxide

CAS RN

737751-54-1
Record name 4-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylphosphoryl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The dimethyl(4-nitrophenyl)phosphane oxide) produced as described above was hydrogenated in the presence of 10% Pd/C (15 mg) in MeOH (5 mL) for 2 h. The mixture was then filtered and the filtrate concentrated in vacuo to yield 19 mg of the desired 4-(dimethylphosphoryl)aniline (yield: 86%) which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.67 (d, J=12.8 Hz, 6 H), 4.11 (s, br, 2 H), 6.73 (dd, J=2.0, 8.4 Hz, 2 H), 7.48 (dd, J=8.4, 11.2 Hz, 2 H). MS (ES+): m/z 170.04 (MH+). HPLC: tR=1.23 min (ZQ3, polar—5 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Stambirskyi, T Kostiuk, SI Sirobaba… - The Journal of …, 2021 - ACS Publications
A general practical approach to hetero(aromatic) and aliphatic P(O)Me 2 -substituted derivatives is elaborated. The key synthetic step was a [Pd]-mediated C–P coupling of (hetero)aryl …
Number of citations: 10 pubs.acs.org

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